FABPs ligand 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

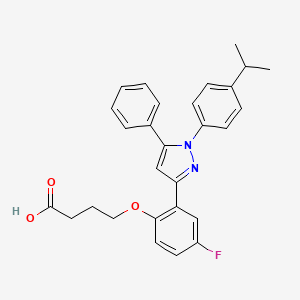

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H27FN2O3 |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

4-[4-fluoro-2-[5-phenyl-1-(4-propan-2-ylphenyl)pyrazol-3-yl]phenoxy]butanoic acid |

InChI |

InChI=1S/C28H27FN2O3/c1-19(2)20-10-13-23(14-11-20)31-26(21-7-4-3-5-8-21)18-25(30-31)24-17-22(29)12-15-27(24)34-16-6-9-28(32)33/h3-5,7-8,10-15,17-19H,6,9,16H2,1-2H3,(H,32,33) |

InChI Key |

WPFTWURGWRECHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C(=CC(=N2)C3=C(C=CC(=C3)F)OCCCC(=O)O)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of FABP5 Ligand 6 (MF6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid-Binding Protein 5 (FABP5) has emerged as a significant therapeutic target in a range of pathologies, including neuroinflammatory diseases and cancer. Its role in intracellular lipid trafficking and signaling makes it a critical node in cellular function. This document provides a comprehensive technical overview of the mechanism of action of FABP5 Ligand 6 (MF6), a novel inhibitor of FABP5. We will delve into its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.

Introduction to FABP5 and the Therapeutic Rationale for Inhibition

Fatty Acid-Binding Proteins (FABPs) are a class of intracellular lipid-binding proteins responsible for the transport of fatty acids and other lipophilic molecules from the plasma membrane to various cellular compartments, including the nucleus, mitochondria, endoplasmic reticulum, and peroxisomes. FABP5, in particular, is highly expressed in macrophages and has been implicated in inflammatory processes and cancer progression.

The primary signaling pathway involving FABP5 is its interaction with Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ). Upon binding to a ligand, FABP5 translocates to the nucleus and delivers the ligand to PPARβ/δ, enhancing its transcriptional activity. This leads to the expression of target genes involved in cell survival, proliferation, and inflammation. Therefore, inhibiting FABP5 presents a promising strategy to modulate these pathological processes.

FABP5 Ligand 6 (MF6): A Novel Inhibitor

FABP5 Ligand 6 (MF6) is a novel small molecule inhibitor that has demonstrated high binding affinity for FABP5 and FABP7.[1] It has been investigated for its therapeutic potential, particularly in the context of multiple sclerosis.[1]

Quantitative Data on Binding Affinity

The binding affinity of MF6 for FABP5 and the closely related FABP7 has been determined through experimental assays. The dissociation constants (Kd) are summarized in the table below.

| Ligand | Target Protein | Binding Affinity (Kd) |

| MF6 | FABP5 | 874 nM[1][2] |

| MF6 | FABP7 | 20 nM[1][2] |

Mechanism of Action of MF6

The mechanism of action of MF6 is multifaceted, involving both the direct inhibition of FABP5's ligand-carrying function and the modulation of downstream signaling pathways. The two primary mechanisms identified are the rescue of mitochondrial function and the inhibition of FABP5 transcriptional activity.

Rescue of Mitochondrial Function

One of the key mechanisms of MF6 is its ability to protect mitochondrial integrity. In pathological conditions, FABP5 can mediate cellular injury by interacting with the Voltage-Dependent Anion Channel (VDAC-1) on the outer mitochondrial membrane. This interaction can lead to the formation of mitochondrial macropores, resulting in mitochondrial dysfunction and cell death.[1] MF6 has been shown to block this VDAC-1-dependent mitochondrial macropore formation, thereby rescuing mitochondrial function.[1]

Caption: Mitochondrial rescue pathway of MF6.

Inhibition of FABP5 Transcriptional Activity

MF6 also exerts its effect by modulating gene expression. It has been demonstrated that MF6 inhibits the promoter activity of FABP5.[2] This leads to a reduction in the expression of FABP5 itself, creating a negative feedback loop. Furthermore, by inhibiting FABP5, MF6 indirectly suppresses the downstream signaling cascade, including the expression of microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in the inflammatory response.[2]

Caption: Transcriptional inhibition pathway of MF6.

Experimental Protocols

The elucidation of MF6's mechanism of action has been supported by a variety of experimental techniques. Below are detailed protocols for key experiments.

Fluorescence Displacement Binding Assay for Ki Determination

This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescent probe from the FABP5 binding pocket.

Materials:

-

Recombinant human FABP5 protein

-

Fluorescent probe (e.g., 1,8-ANS or NBD-stearate)

-

Binding assay buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6)

-

Test compound (MF6) dissolved in DMSO

-

96-well black plates

Protocol:

-

Prepare a solution of recombinant human FABP5 (e.g., 3 µM) and the fluorescent probe (e.g., 500 nM) in the binding assay buffer.

-

Add the FABP5-probe solution to the wells of the 96-well plate.

-

Prepare serial dilutions of the test compound (MF6) in DMSO and then dilute further into the binding assay buffer.

-

Add the diluted test compound to the wells containing the FABP5-probe mixture. Include control wells with no inhibitor and wells with no protein.

-

Incubate the plate for a specified time (e.g., 20 minutes) at a controlled temperature (e.g., 25°C) in the dark to allow the binding to reach equilibrium.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe.

-

The percentage of probe displacement is calculated for each concentration of the test compound.

-

The data is then fitted to a suitable binding model to determine the IC50 value, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Cell-Based Assay for FABP5 Promoter Activity

This assay is used to assess the effect of a compound on the transcriptional activity of the FABP5 gene.

Materials:

-

Human neuroblastoma cells (e.g., SH-SY5Y)

-

A luciferase reporter vector containing the FABP5 promoter (FABP5-pGL3)

-

A control vector with a constitutively expressed reporter (e.g., Renilla luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (MF6)

-

Luciferase assay reagent

Protocol:

-

Co-transfect the SH-SY5Y cells with the FABP5-pGL3 reporter vector and the Renilla luciferase control vector using a suitable transfection reagent.

-

After transfection (e.g., 6 hours), replace the transfection medium with fresh cell culture medium.

-

Treat the transfected cells with different concentrations of the test compound (MF6) or vehicle control. An inducing agent like arachidonic acid can be used to stimulate FABP5 promoter activity.[2]

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Normalize the firefly luciferase activity (from the FABP5 promoter) to the Renilla luciferase activity (from the control vector) to account for variations in transfection efficiency.

-

The effect of the test compound on FABP5 promoter activity is determined by comparing the normalized luciferase activity in treated cells to that in control cells.

In Vivo Model of Experimental Autoimmune Encephalomyelitis (EAE)

This animal model is used to study the in vivo efficacy of compounds for treating multiple sclerosis.

Protocol:

-

Induce EAE in mice (e.g., C57BL/6) by immunization with an appropriate antigen, such as MOG35-55 peptide, emulsified in Complete Freund's Adjuvant (CFA).

-

Administer pertussis toxin on specified days post-immunization to facilitate the development of the disease.

-

Prepare the test compound (MF6) for administration. For oral gavage, MF6 can be suspended in a vehicle such as 0.5% carboxymethyl cellulose (CMC).

-

Administer MF6 or the vehicle control to the mice at a specified dose and frequency (e.g., 1 mg/kg, daily by oral gavage).

-

Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 for no signs, 5 for moribund).

-

At the end of the study, tissues can be collected for histological and biochemical analysis to assess inflammation, demyelination, and the expression of relevant biomarkers.

Summary and Future Directions

FABP5 Ligand 6 (MF6) is a potent inhibitor of FABP5 with a dual mechanism of action involving the protection of mitochondrial function and the suppression of FABP5 gene transcription. These mechanisms make MF6 a promising therapeutic candidate for diseases characterized by inflammation and cellular stress, such as multiple sclerosis. The experimental protocols detailed herein provide a framework for the continued investigation of MF6 and the development of other novel FABP5 inhibitors. Future research should focus on further elucidating the detailed molecular interactions of MF6 with FABP5 and VDAC-1, as well as exploring its efficacy and safety in more advanced preclinical models.

References

An In-depth Technical Guide to the Discovery and Synthesis of FABP Ligand 6 (MF6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of FABP Ligand 6 (MF6), a potent inhibitor of Fatty Acid-Binding Protein 5 (FABP5) and FABP7. This document details the scientific background, quantitative data, experimental protocols, and relevant signaling pathways associated with MF6, serving as a valuable resource for researchers in the fields of drug discovery and metabolic diseases.

Introduction to Fatty Acid-Binding Proteins (FABPs) and the Significance of MF6

Fatty Acid-Binding Proteins (FABPs) are a family of small intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids and other lipophilic molecules.[1] Different FABP isoforms are expressed in a tissue-specific manner and are implicated in various physiological and pathological processes, including inflammation, metabolic disorders, and neurodegenerative diseases.[2][3]

FABP5 and FABP7, in particular, have emerged as promising therapeutic targets. Their inhibition has shown potential in ameliorating conditions such as multiple sclerosis and cerebral ischemia-reperfusion injury.[4][5] FABP Ligand 6 (MF6), a novel small molecule inhibitor, has demonstrated high affinity and selectivity for FABP5 and FABP7, making it a valuable tool for studying the roles of these proteins and a promising lead compound for drug development.[4][6]

Discovery of FABP Ligand 6 (MF6)

The discovery of MF6 stemmed from the development of inhibitors for other FABP isoforms, notably FABP4. The initial lead compound, BMS309403, is a potent and selective inhibitor of FABP4.[7][8] MF6, chemically known as 4-(2-(5-(2-chlorophenyl)-1-(4-isopropylphenyl)-1H-pyrazol-3-yl)-4-fluorophenoxy)butanoic acid, was synthesized as a derivative of BMS309403.[5] This structural modification led to a shift in selectivity, with MF6 exhibiting potent inhibitory activity against FABP5 and FABP7.[4][6]

The discovery process for FABP inhibitors like MF6 typically involves a multi-step approach, as illustrated in the workflow diagram below. This process begins with high-throughput screening of chemical libraries to identify initial hits, followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of FABP Ligand 6 (MF6)

While the exact, detailed synthesis of MF6 is not publicly available in a step-by-step format, a plausible synthetic route can be derived from the synthesis of its parent compound, BMS309403, and related derivatives.[7][9] The synthesis of the core pyrazole scaffold is a key step, followed by modifications to introduce the butanoic acid side chain.

Proposed Synthetic Scheme:

The synthesis would likely begin with the construction of the substituted pyrazole ring system. This is often achieved through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. Subsequent Suzuki or other cross-coupling reactions would be employed to introduce the biphenyl moiety. The final step would involve the alkylation of a phenolic intermediate with a suitable bromo- or tosyl-butanoate ester, followed by hydrolysis to yield the final carboxylic acid product, MF6.

Quantitative Data

The binding affinity of MF6 for FABP5 and FABP7 has been determined using various biophysical techniques. The key quantitative data is summarized in the table below.

| Ligand | Target FABP | Binding Affinity (KD) | Reference |

| MF6 | FABP5 | 874 ± 66 nM | [4] |

| MF6 | FABP7 | 20 ± 9 nM | [4] |

| MF6 | FABP3 | 1038 ± 155 nM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of FABP inhibitors like MF6.

General FABP Ligand Binding Assay (Fluorescence Displacement)

This protocol is a generalized procedure for a common method used to screen for and characterize FABP inhibitors. The principle is based on the displacement of a fluorescent probe from the FABP binding pocket by a competing ligand.

Materials:

-

Recombinant human FABP protein (e.g., FABP5 or FABP7)

-

Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid - ANS)

-

Assay Buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6)

-

Test compounds (e.g., MF6) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Dilute the recombinant FABP protein to the desired concentration (e.g., 3 µM) in Assay Buffer.

-

Prepare a stock solution of the fluorescent probe (e.g., 500 nM ANS) in Assay Buffer. Protect from light.

-

Prepare serial dilutions of the test compounds in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

40 µL of Assay Buffer

-

25 µL of the diluted FABP protein solution (or Assay Buffer for blank wells)

-

25 µL of the fluorescent probe solution

-

10 µL of the test compound dilution (or solvent for control wells)

-

-

-

Incubation:

-

Mix the contents of the wells gently.

-

Incubate the plate at room temperature (25°C) for 20 minutes in the dark to allow the binding to reach equilibrium.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., Ex: 370 nm, Em: 475 nm for ANS).

-

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from all other readings.

-

Calculate the percentage of probe displacement for each concentration of the test compound.

-

Determine the IC50 or Ki value by fitting the data to a suitable binding model.

-

In Vivo Efficacy Study in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This protocol is based on the study by Cheng et al. (2021) and is designed to evaluate the therapeutic potential of MF6 in a mouse model of multiple sclerosis.[4]

Materials:

-

C57BL/6J mice

-

Myelin oligodendrocyte glycoprotein (MOG)35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin

-

MF6 suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Clinical scoring system for EAE

Procedure:

-

EAE Induction:

-

On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.

-

Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

-

-

Treatment:

-

For prophylactic treatment, administer MF6 (e.g., 1 mg/kg, oral gavage) daily starting from the day of immunization.

-

For therapeutic treatment, begin MF6 administration after the onset of clinical symptoms.

-

-

Clinical Assessment:

-

Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).

-

-

Histological and Biochemical Analysis:

-

At the end of the study, euthanize the mice and collect spinal cord and brain tissues.

-

Perform histological analysis (e.g., Luxol fast blue staining for demyelination, immunohistochemistry for inflammatory markers).

-

Conduct biochemical assays (e.g., Western blotting for FABP5, FABP7, and inflammatory cytokine levels).

-

Signaling Pathways

MF6, through its inhibition of FABP5 and FABP7, modulates several downstream signaling pathways implicated in inflammation and cellular stress. In the context of multiple sclerosis, MF6 has been shown to attenuate the inflammatory response in astrocytes by reducing the production of pro-inflammatory cytokines such as IL-1β and TNF-α.[4] Furthermore, MF6 protects oligodendrocytes from mitochondrial dysfunction by blocking the FABP5-mediated formation of the voltage-dependent anion channel (VDAC)-1 macropore.[4][6]

Conclusion

FABP Ligand 6 (MF6) is a significant research tool and a promising therapeutic lead compound. Its selective inhibition of FABP5 and FABP7 provides a means to investigate the specific roles of these proteins in health and disease. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of MF6 and other FABP inhibitors in the treatment of inflammatory and metabolic disorders.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Fatty Acid-Binding Proteins Aggravate Cerebral Ischemia-Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Fatty Acid-Binding Proteins Aggravate Cerebral Ischemia-Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. intimex.cz [intimex.cz]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of BMS-309403-related compounds, including [¹⁴C]BMS-309403, a radioligand for adipocyte fatty acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]

- 9. Analysis of binding affinity and docking of novel fatty acid-binding protein (FABP) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of FABP Ligand 6 in Multiple Sclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by demyelination and neurodegeneration. Recent research has highlighted the critical role of Fatty Acid-Binding Proteins (FABPs), particularly FABP5 and FABP7, in the pathophysiology of MS by modulating neuroinflammation and oligodendrocyte function. This technical guide provides an in-depth overview of the therapeutic potential of FABP Ligand 6 (MF6), a dual inhibitor of FABP5 and FABP7, in the context of multiple sclerosis. We consolidate key quantitative data, present detailed experimental protocols from pivotal studies, and visualize the underlying signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and drug development professionals exploring novel therapeutic strategies for MS.

Introduction to FABPs in Multiple Sclerosis

Fatty acid-binding proteins are a family of intracellular lipid-binding proteins that regulate the transport and metabolism of fatty acids and other lipophilic substances.[1] In the CNS, FABP5 and FABP7 are expressed in glial cells, including astrocytes and microglia, and are implicated in neuroinflammatory processes.[2][3] Dysregulation of FABP5 and FABP7 activity is associated with the production of pro-inflammatory cytokines and oxidative stress, key drivers of the pathology in MS and its animal model, experimental autoimmune encephalomyelitis (EAE).[3][4]

FABP Ligand 6 (MF6) has emerged as a promising therapeutic candidate due to its ability to inhibit both FABP5 and FABP7.[5] By targeting these proteins, MF6 offers a dual mechanism of action: the suppression of neuroinflammation and the protection of oligodendrocytes, the myelin-producing cells of the CNS.[6]

Quantitative Data on FABP Ligand 6 (MF6)

The efficacy and properties of MF6 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: Binding Affinity of MF6

| Target | Dissociation Constant (Kd) | Reference |

| FABP7 | 20 ± 9 nM | [5] |

| FABP5 | 874 ± 66 nM | [5] |

| FABP3 | 1038 ± 155 nM | [5] |

Table 2: In Vivo Efficacy of MF6 in the EAE Mouse Model

| Treatment Regimen | Dosage | Key Outcomes | Reference |

| Prophylactic | 1 mg/kg/day (oral) | - Delayed onset of EAE symptoms- Reduced peak clinical scores- Decreased demyelination and immune cell infiltration in the spinal cord | [6] |

| Symptomatic | 1 mg/kg/day (oral) | - Amelioration of established EAE symptoms- Reduced levels of oxidative stress markers in the spinal cord- Decreased number of GFAP-positive astrocytes and Iba-1-positive microglia | [6] |

Core Signaling Pathways Modulated by FABP Ligand 6

MF6 exerts its therapeutic effects by modulating key signaling pathways in astrocytes and oligodendrocytes.

Inhibition of Pro-inflammatory Signaling in Astrocytes

In reactive astrocytes, FABP5 and FABP7 are upregulated and contribute to the inflammatory cascade. They are thought to transport fatty acids that act as signaling molecules, ultimately leading to the activation of transcription factors like NF-κB, which drives the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). MF6, by inhibiting FABP5 and FABP7, disrupts this process, leading to a reduction in inflammatory cytokine production.[6][7]

Protection of Oligodendrocytes via Mitochondrial Support

In the context of MS, oligodendrocytes are susceptible to damage from oxidative stress and mitochondrial dysfunction. FABP5 has been implicated in mediating mitochondrial injury through its interaction with the voltage-dependent anion channel (VDAC)-1, leading to the formation of mitochondrial macropores and subsequent cell death.[8] MF6 protects oligodendrocytes by inhibiting FABP5, thereby preventing VDAC-1-dependent mitochondrial macropore formation and preserving mitochondrial integrity and function.[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of MF6.

MOG35-55-Induced Experimental Autoimmune Encephalomyelitis (EAE)

This is a standard in vivo model for studying the pathophysiology of MS and for testing potential therapeutics.

-

Animal Model: Female C57BL/6 mice (8-10 weeks old).

-

Induction:

-

On day 0, mice are subcutaneously immunized with 100 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis. The emulsion is delivered in a total volume of 200 µL, distributed over two sites on the flank.

-

On day 0 and day 2, mice receive an intraperitoneal injection of 200 ng of pertussis toxin in 200 µL of PBS.[9]

-

-

Treatment:

-

Prophylactic: MF6 (1 mg/kg) or vehicle is administered orally once daily, starting from day 0.

-

Symptomatic: MF6 (1 mg/kg) or vehicle is administered orally once daily, starting from the onset of clinical symptoms (clinical score ≥ 1).[6]

-

-

Clinical Scoring: Mice are weighed and scored daily for clinical signs of EAE using the following scale:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind limb paralysis and forelimb weakness

-

5: Moribund or dead[9]

-

-

Histological Analysis: At the end of the experiment, mice are euthanized, and spinal cords are collected for histological analysis, including Luxol Fast Blue staining for demyelination and immunohistochemistry for immune cell markers.

Primary Astrocyte Culture and LPS Stimulation

This in vitro assay is used to assess the anti-inflammatory effects of MF6 on astrocytes.

-

Cell Culture:

-

Primary astrocytes are isolated from the cerebral cortices of neonatal C57BL/6 mice (P1-P3).

-

Cortices are dissociated, and cells are plated in DMEM/F12 medium supplemented with 10% FBS and penicillin/streptomycin.

-

After 7-10 days, mixed glial cultures are shaken to remove microglia and oligodendrocyte precursor cells, leaving a purified astrocyte monolayer.[10]

-

-

LPS Stimulation:

-

Astrocytes are pre-treated with MF6 (at desired concentrations) for 1 hour.

-

Cells are then stimulated with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce an inflammatory response.[6]

-

-

Cytokine Analysis:

-

Supernatants are collected to measure the levels of secreted IL-1β and TNF-α using commercial ELISA kits.

-

Cell lysates can be used for Western blot analysis to determine the expression levels of inflammatory signaling proteins.

-

Immunohistochemistry for Glial Markers

This technique is used to visualize and quantify the activation of astrocytes and microglia in the spinal cord tissue from EAE mice.

-

Tissue Preparation:

-

Mice are transcardially perfused with PBS followed by 4% paraformaldehyde (PFA).

-

Spinal cords are dissected, post-fixed in 4% PFA, and then cryoprotected in 30% sucrose.

-

Transverse sections (20-30 µm) are cut using a cryostat.[3]

-

-

Staining Procedure:

-

Sections are washed with PBS and permeabilized with 0.3% Triton X-100 in PBS.

-

Blocking is performed with 5% normal goat serum in PBS for 1 hour at room temperature.

-

Sections are incubated overnight at 4°C with primary antibodies:

-

Rabbit anti-GFAP (for astrocytes)

-

Rabbit anti-Iba-1 (for microglia)[3]

-

-

After washing, sections are incubated with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.

-

Sections are mounted with a DAPI-containing mounting medium to visualize cell nuclei.

-

-

Image Analysis:

-

Fluorescent images are captured using a confocal microscope.

-

The number of GFAP-positive and Iba-1-positive cells is quantified in specific regions of the spinal cord using image analysis software.

-

Conclusion and Future Directions

FABP Ligand 6 demonstrates significant therapeutic potential for multiple sclerosis through its dual action of suppressing neuroinflammation and protecting oligodendrocytes. The preclinical data strongly support its further development as a novel disease-modifying therapy. Future research should focus on comprehensive pharmacokinetic and toxicological profiling of MF6 to enable its translation into clinical trials. Furthermore, exploring the efficacy of MF6 in combination with existing MS therapies could open new avenues for more effective disease management. The continued investigation into the role of FABPs in neurodegenerative diseases will undoubtedly uncover new therapeutic targets and strategies for these debilitating conditions.

References

- 1. Astrocytic FABP5 mediates retrograde endocannabinoid transport at central synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 3. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel fatty acid-binding protein 5 and 7 inhibitor ameliorates oligodendrocyte injury in multiple sclerosis mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel fatty acid-binding protein 5 and 7 inhibitor ameliorates oligodendrocyte injury in multiple sclerosis mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FABP7 up-regulation induces a neurotoxic phenotype in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipopolysaccharide-free conditions in primary astrocyte cultures allow growth and isolation of microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Fatty Acid-Binding Protein 5 (FABP5) Ligands in Oligodendrocyte Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligodendrocytes, the myelinating cells of the central nervous system (CNS), are critical for proper neuronal function. Their loss is a hallmark of demyelinating diseases such as multiple sclerosis (MS) and certain leukodystrophies. Emerging evidence points to Fatty Acid-Binding Protein 5 (FABP5) as a key regulator of oligodendrocyte survival and death. While FABP5 is involved in the necessary transport of fatty acids for energy metabolism and myelin synthesis, it also plays a detrimental role in pathological conditions by mediating mitochondrial-dependent apoptosis. This guide provides an in-depth overview of the mechanisms underlying FABP5-mediated oligodendrocyte injury and the therapeutic potential of FABP5 ligands, particularly inhibitors, in protecting these vital cells.

Mechanism of Action: The Dual Role of FABP5 in Oligodendrocytes

FABP5's function in oligodendrocytes is context-dependent. In healthy states, it is crucial for lipid metabolism, supporting the high energy demands of myelination. However, under cellular stress, such as exposure to cytotoxic lipids like psychosine (a key pathogenic molecule in Krabbe disease), FABP5's role shifts to promoting cell death.

The primary mechanism of FABP5-mediated oligodendrocyte apoptosis involves its translocation to the mitochondria.[1][2] There, it facilitates the formation of mitochondrial macropores through interaction with Voltage-Dependent Anion Channel 1 (VDAC-1) and the pro-apoptotic protein BAX.[1][3] This leads to mitochondrial outer membrane permeabilization, resulting in the release of cytochrome c and mitochondrial DNA into the cytosol.[1][2] This event triggers a cascade of downstream apoptotic signaling, including the activation of caspases and the NLRP3 inflammasome, ultimately leading to oligodendrocyte death.[1]

Therapeutic Strategy: FABP5 Inhibition for Oligodendrocyte Protection

Given its role in apoptosis, inhibiting FABP5 has emerged as a promising therapeutic strategy for demyelinating diseases.[1][4] Pharmacological inhibition of FABP5 has been shown to block the formation of mitochondrial macropores, thereby preventing the release of pro-apoptotic factors and rescuing oligodendrocytes from cell death.[1][2]

One such inhibitor, FABP ligand 6 (MF 6), which has a high affinity for both FABP5 and FABP7, has demonstrated significant therapeutic effects in preclinical models.[1][4] In mouse models of multiple sclerosis, specifically experimental autoimmune encephalomyelitis (EAE), both prophylactic and symptomatic treatment with MF 6 reduced clinical symptoms, decreased myelin loss, and suppressed neuroinflammation.[1][4] Furthermore, MF 6 was shown to protect mitochondria in oligodendrocytes of EAE mice.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the effects of FABP5 inhibition on oligodendrocyte protection and in the EAE model of multiple sclerosis.

| In Vitro Model: Psychosine-Induced Oligodendrocyte Toxicity | |

| Intervention | Outcome |

| FABP5 shRNA | Rescued cell death (p < 0.01)[2] |

| FABP5 shRNA | Recovered mitochondrial membrane potential (p < 0.01)[2] |

| FABP5 Ligand 7 | Rescued mitochondrial membrane potential (p < 0.01)[2] |

| FABP5 Ligand 7 | Decreased VDAC-1 oligomer formation (p < 0.01)[2] |

| FABP5 Ligand 7 | Decreased cytosolic cytochrome c release (p < 0.05)[2] |

| FABP5 Ligand 7 | Decreased cleaved caspase-3 levels (p < 0.01)[2] |

| In Vivo Model: MOG35-55-Induced EAE in Mice | |

| Treatment | Outcome |

| Prophylactic MF 6 (1 mg/kg) | Reduced severity of EAE (AUC of clinical scores): EAE group: 42.21 ± 4.675 vs. EAE + MF 6 group: 17.88 ± 4.08 (p<0.01)[1] |

| Symptomatic MF 6 (1 mg/kg) | Reduced severity of EAE (AUC of clinical scores): EAE group: 42.72 ± 2.56 vs. EAE + MF 6 group: 24.54 ± 1.61 (p<0.01)[1] |

| Symptomatic MF 6 (1 mg/kg) | Decreased relative FABP5 protein levels in the spinal cord (p<0.05)[1] |

| Symptomatic MF 6 (1 mg/kg) | Decreased relative FABP7 protein levels in the spinal cord (p<0.05)[1] |

| Symptomatic MF 6 (1 mg/kg) | Decreased relative Iba-1 (microglia marker) protein levels in the spinal cord (p<0.05)[1] |

Experimental Protocols

Psychosine-Induced Oligodendrocyte Toxicity Assay

This in vitro assay is used to model the cytotoxic effects of psychosine on oligodendrocytes and to evaluate the protective effects of FABP5 inhibitors.

-

Cell Culture: The human oligodendroglial cell line KG-1C is cultured in appropriate media.

-

Treatment: Cells are treated with psychosine (typically 10 µM) to induce apoptosis. For testing inhibitors, cells are co-incubated with psychosine and the FABP5 ligand at various concentrations.

-

Cell Viability Assessment (CCK-8 Assay):

-

After the treatment period (e.g., 24 hours), a cell counting kit-8 (CCK-8) solution is added to each well.

-

The plate is incubated for 1-4 hours.

-

The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

-

-

Mitochondrial Membrane Potential Assessment (JC-1 Assay):

-

After treatment, cells are incubated with JC-1 dye.

-

In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence.

-

The fluorescence is measured using a fluorescence microscope or plate reader, and the ratio of red to green fluorescence is calculated as an indicator of mitochondrial health.

-

MOG35-55-Induced Experimental Autoimmune Encephalomyelitis (EAE)

This is the most common animal model for multiple sclerosis, used to study the autoimmune and inflammatory aspects of the disease and to test potential therapeutics.

-

Animals: C57BL/6 mice are typically used.

-

Induction of EAE:

-

Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) and Complete Freund's Adjuvant (CFA).

-

On the day of immunization and two days later, mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of immune cells into the CNS.

-

-

Treatment Protocol:

-

Prophylactic: The FABP5 inhibitor (e.g., MF 6 at 1 mg/kg) is administered orally daily, starting one week before EAE induction.

-

Symptomatic: The inhibitor is administered daily starting from the onset of clinical symptoms (typically around day 12 post-immunization).

-

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund state

-

-

Histological and Biochemical Analysis: At the end of the experiment, spinal cords are harvested for analysis of demyelination (e.g., Luxol Fast Blue staining), immune cell infiltration (e.g., immunohistochemistry for Iba-1), and protein expression levels (e.g., Western blot for FABP5).

Visualizations: Signaling Pathways and Workflows

Caption: FABP5-mediated apoptotic signaling pathway in oligodendrocytes.

Caption: General experimental workflow for evaluating FABP5 inhibitors.

References

- 1. A novel fatty acid-binding protein 5 and 7 inhibitor ameliorates oligodendrocyte injury in multiple sclerosis mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid Binding Protein 5 Mediates Cell Death by Psychosine Exposure through Mitochondrial Macropores Formation in Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acid Binding Protein 5 Mediates Cell Death by Psychosine Exposure through Mitochondrial Macropores Formation in Oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel fatty acid-binding protein 5 and 7 inhibitor ameliorates oligodendrocyte injury in multiple sclerosis mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of FABP5 and FABP7 by MF6

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of MF6, a novel dual inhibitor of Fatty Acid-Binding Protein 5 (FABP5) and Fatty Acid-Binding Protein 7 (FABP7). It details the compound's binding characteristics, its effects in various disease models, the signaling pathways it modulates, and the experimental protocols used to elucidate its function.

Quantitative Data Summary

MF6 has been identified as a potent inhibitor of FABP5 and FABP7, with a significantly higher affinity for FABP7. The compound's binding affinities and its efficacy in various experimental models are summarized below.

Table 1: Binding Affinity of MF6

This table outlines the dissociation constants (Kd) of MF6 for FABP5 and FABP7, with FABP3 included for selectivity context. Lower Kd values indicate higher binding affinity.

| Target Protein | Dissociation Constant (Kd) | Reference |

| FABP7 | 20 ± 9 nM | [1][2][3] |

| FABP5 | 874 ± 66 nM | [1][2][3] |

| FABP3 | 1038 ± 155 nM | [1][2][3] |

Table 2: In Vitro and In Vivo Efficacy of MF6

This table summarizes the key findings from cellular and animal studies investigating the therapeutic effects of MF6.

| Experimental Model | Key Findings | Effective Dose | Reference |

| Primary Astrocyte Culture (LPS-stimulated) | Significantly attenuated Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) accumulation. | Not specified | [1][4] |

| KG-1C Oligodendrocyte Cell Line | Rescued mitochondrial function by blocking VDAC-1-dependent macropore formation. | Not specified | [1][5] |

| Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | Reduced clinical symptoms, myelin loss, oxidative stress, and glial activation. | 1 mg/kg (oral) | [1] |

| Transient Middle Cerebral Artery Occlusion (tMCAO) Mouse Model | Reduced brain infarct volume and neurological deficits; suppressed FABP3/5/7 protein upregulation and mPGES-1 expression. | 3 mg/kg (oral) | [3][6][7] |

| Multiple System Atrophy (MSA) Mouse Model | Improved motor function and reduced α-synuclein aggregation in the cerebellum and basal ganglia. | 0.1 - 1 mg/kg/day (oral) | [8] |

Signaling Pathways and Mechanism of Action

MF6 exerts its therapeutic effects by inhibiting FABP5 and FABP7, thereby modulating downstream signaling pathways involved in inflammation, mitochondrial integrity, and protein aggregation.

FABP5 Inhibition: Neuroinflammation and Oligodendrocyte Protection

In astrocytes, FABP5 is implicated in the production of pro-inflammatory cytokines. In oligodendrocytes, FABP5 can form a complex with the voltage-dependent anion channel (VDAC-1) on mitochondria, leading to macropore formation, mitochondrial dysfunction, and ultimately cell injury. MF6 inhibits FABP5, thereby blocking these detrimental processes. This dual action on inflammation and oligodendrocyte survival is particularly relevant in the context of multiple sclerosis.[1]

FABP7 Inhibition: Counteracting α-Synuclein Pathology

In neurodegenerative diseases like Multiple System Atrophy (MSA), the glial protein FABP7 plays a critical role in the aggregation and toxicity of α-synuclein in oligodendrocytes.[8] The inhibition of FABP7 by MF6 has been shown to reduce the levels of α-synuclein aggregates and limit its propagation between cells, thereby improving neuronal morphology and motor function.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on MF6.

Fluorescence Displacement Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescent probe from the FABP binding pocket.

-

Reagents:

-

Recombinant human FABP5 or FABP7 protein.

-

Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS).

-

Binding assay buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6).

-

Test compound (MF6) at various concentrations.

-

-

Procedure:

-

In a 96-well plate, incubate recombinant FABP protein (e.g., 3 µM) with the fluorescent probe (e.g., 500 nM) in the binding assay buffer.

-

Introduce the competitor test compound (MF6) at a range of concentrations (e.g., 0.1–50 µM) to the wells.

-

Allow the system to equilibrate for approximately 20 minutes at 25°C in the dark.

-

Measure fluorescence (e.g., excitation at 370 nm, emission at 475-500 nm).

-

A decrease in fluorescence indicates displacement of the probe by the test compound.

-

Calculate the inhibitory constant (Ki) or dissociation constant (Kd) from the concentration-response curve.[10][11]

-

EAE Mouse Model of Multiple Sclerosis

This in vivo model is used to assess the efficacy of therapeutic agents for multiple sclerosis.

-

Model Induction:

-

Induce EAE in mice (e.g., C57BL/6) by immunization with Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA).

-

Administer pertussis toxin on day 0 and day 2 post-immunization.

-

-

Treatment Protocol:

-

For prophylactic treatment, begin oral administration of MF6 (1 mg/kg) one week before MOG immunization.[1]

-

For symptomatic treatment, begin administration when clinical signs of EAE appear.

-

Administer MF6 or vehicle daily.

-

-

Assessment:

-

Monitor mice daily for clinical signs of EAE and assign a neurological score.

-

At the end of the experiment, collect spinal cord and brain tissue for biochemical and histological analysis, including myelin staining, glial cell counting (GFAP for astrocytes, Iba-1 for microglia), and measurement of inflammatory cytokines and oxidative stress markers.[1][4]

-

Cell-Based Assays

These in vitro assays are used to investigate the molecular mechanisms of MF6.

-

Astrocyte Inflammation Assay:

-

Culture primary astrocytes from neonatal mice.

-

Pre-treat cells with MF6 for a specified time.

-

Stimulate inflammation by adding lipopolysaccharide (LPS).

-

After incubation, collect the cell culture supernatant.

-

Measure the levels of secreted cytokines like TNF-α and IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).[1]

-

-

Oligodendrocyte Mitochondrial Injury Assay:

-

Use the KG-1C oligodendrocyte cell line.

-

Induce mitochondrial injury with a toxin like psychosine.

-

Treat cells with or without MF6.

-

Assess mitochondrial function and macropore formation using techniques such as JC-1 staining for mitochondrial membrane potential or by measuring the release of mitochondrial proteins.[1]

-

General Experimental Workflow Visualization

The logical flow for evaluating a novel inhibitor like MF6 typically progresses from initial binding studies to complex in vivo models.

References

- 1. A novel fatty acid-binding protein 5 and 7 inhibitor ameliorates oligodendrocyte injury in multiple sclerosis mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fatty Acid-Binding Proteins Aggravate Cerebral Ischemia-Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel fatty acid-binding protein 5 and 7 inhibitor ameliorates oligodendrocyte injury in multiple sclerosis mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fatty Acid-Binding Proteins Aggravate Cerebral Ischemia-Reperfusion Injury in Mice - ProQuest [proquest.com]

- 7. Fatty Acid-Binding Proteins Aggravate Cerebral Ischemia-Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological inhibition of FABP7 by MF 6 counteracts cerebellum dysfunction in an experimental multiple system atrophy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

A Technical Guide to FABP5 Ligand 6 (MF6) in Cerebral Ischemia Models

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the role and therapeutic potential of Fatty Acid-Binding Protein 5 (FABP5) Ligand 6, also known as MF6, in preclinical models of cerebral ischemia. It consolidates key findings on its mechanism of action, presents quantitative data from pivotal studies, and details the experimental protocols used to evaluate its efficacy.

Introduction: Targeting FABPs in Ischemic Stroke

Ischemic stroke, a leading cause of mortality and long-term disability, is characterized by a complex pathophysiological cascade including excitotoxicity, oxidative stress, inflammation, and programmed cell death.[1][2] Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid chaperones that regulate fatty acid transport and signaling.[3][4][5] In the central nervous system, FABP3, FABP5, and FABP7 are the predominant isoforms.[6] Following an ischemic event, the expression of these FABPs is significantly upregulated, contributing to the progression of brain injury.[3][4] Specifically, FABP5 has been implicated in mediating oxidative stress, neuroinflammation, and ferroptosis, an iron-dependent form of cell death, making it a compelling therapeutic target.[2][6][7]

A novel FABP inhibitor, Ligand 6 (MF6), has been synthesized and evaluated for its neuroprotective effects in cerebral ischemia.[3][4][5] This guide focuses on the preclinical evidence supporting MF6 as a potential therapeutic agent for ischemic stroke.

Chemical Identity of MF6: [4-(2-(5-(2-chlorophenyl)-1-(4-isopropylphenyl)-1H-pyrazol-3-yl)-4-fluorophenoxy)butanoic acid][3][4][5]

MF6 exhibits a high binding affinity for FABP7 (Kd: 20 ± 9 nM) and also binds to FABP5 (Kd: 874 ± 66 nM) and FABP3 (Kd: 1038 ± 155 nM), functioning as a multi-FABP inhibitor in the brain.[3][6]

Preclinical Efficacy of MF6 in a Mouse Model of Cerebral Ischemia

The neuroprotective effects of MF6 were demonstrated in a transient middle cerebral artery occlusion (tMCAO) mouse model, a standard for simulating ischemic stroke. A single oral administration of MF6 significantly reduced the extent of brain damage and improved functional outcomes.[3][5]

Table 1: Neuroprotective Effects of MF6 in tMCAO Mice

| Parameter | Vehicle-Treated I/R Group | MF6-Treated (3.0 mg/kg) I/R Group | Outcome | Reference |

|---|---|---|---|---|

| Infarct Volume (%) | High | Significantly Reduced | Neuroprotection | [3][5] |

| Neurological Deficit Score | High (indicating severe deficit) | Significantly Reduced | Improved Functional Recovery | [3][5] |

| FABP3 Protein Expression (Ipsilateral) | Upregulated (at 12h post-reperfusion) | Significantly Suppressed | Target Engagement | [3] |

| FABP5 Protein Expression (Ipsilateral) | Upregulated (at 6h post-reperfusion) | Significantly Suppressed (p < 0.001) | Target Engagement | [3] |

| FABP7 Protein Expression (Ipsilateral) | Upregulated (at 6h post-reperfusion) | Significantly Suppressed (p < 0.001) | Target Engagement | [3] |

| mPGES-1 Expression | Upregulated | Significantly Suppressed | Anti-inflammatory Effect | [3] |

| Prostaglandin E2 (PGE2) Levels | Elevated | Significantly Suppressed | Anti-inflammatory Effect |[3][5] |

Note: I/R refers to Ischemia-Reperfusion. Data is summarized from the study by Nakahara et al. (2021).

Mechanism of Action of MF6

MF6 exerts its neuroprotective effects through multiple mechanisms, primarily by inhibiting FABP-mediated signaling pathways involved in inflammation and cell death.

Cerebral ischemia triggers a robust inflammatory response. The upregulation of FABP5 and FABP7 in neurons, oligodendrocytes, and astrocytes is a key part of this process.[3][6] These FABPs are believed to exacerbate brain inflammation by increasing the expression of microsomal prostaglandin E synthase-1 (mPGES-1), a critical enzyme in the production of the pro-inflammatory mediator Prostaglandin E2 (PGE2).[3][5] MF6 administration effectively suppresses the ischemia-induced upregulation of FABP3, FABP5, and FABP7, leading to a downstream reduction in mPGES-1 expression and PGE2 levels, thereby mitigating neuroinflammation.[3][5]

Under conditions of oxidative stress, such as those that occur during cerebral ischemia, FABP5 has been shown to cause mitochondrial-induced glial cell death.[3] This process involves the formation of mitochondrial macropores with voltage-dependent anion channel (VDAC-1) and BAX.[3] Treatment with MF6 has been found to completely abolish this form of mitochondrial injury, suggesting a direct protective effect on mitochondrial integrity by inhibiting FABP5.[3]

Recent evidence has identified FABP5 as a specific biomarker and driver of ferroptosis in damaged neurons.[1][7] FABP5 is upregulated during early ferroptosis and promotes the enrichment of pro-ferroptotic polyunsaturated fatty acids (PUFAs) in phospholipids, creating a positive feedback loop that amplifies lipid peroxidation and cell death.[1][7] While direct evidence for MF6 in this pathway is still emerging, its known inhibitory effect on FABP5 suggests it could be a potent modulator of ferroptosis, a critical mechanism of cell death in ischemic stroke.[1][7]

References

- 1. frontiersin.org [frontiersin.org]

- 2. Fatty Acid-Binding Proteins: Their Roles in Ischemic Stroke and Potential as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acid-Binding Proteins Aggravate Cerebral Ischemia-Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fatty Acid-Binding Proteins Aggravate Cerebral Ischemia-Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Ferroptosis in ischemic stroke: mechanisms, pathological implications, and therapeutic strategies [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Binding Affinity of MF6 for FABP Isoforms

This technical guide provides a comprehensive overview of the binding characteristics of MF6, a novel synthetic ligand, to various isoforms of the Fatty Acid-Binding Protein (FABP) family. This document consolidates quantitative binding data, details common experimental protocols for affinity determination, and visualizes the associated signaling pathways and experimental workflows.

Introduction to MF6 and Fatty Acid-Binding Proteins (FABPs)

Fatty Acid-Binding Proteins (FABPs) are a family of small, intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids and other lipophilic substances.[1] They are involved in a variety of cellular processes, including lipid metabolism, gene regulation, and signal transduction.[2][3] Different FABP isoforms exhibit tissue-specific expression patterns and are implicated in numerous diseases, making them attractive therapeutic targets.[1]

MF6, also known as FABP ligand 6, is a novel synthetic inhibitor of FABPs.[3][4][5] Its chemical name is 4-(2-(5-(2-chlorophenyl)-1-(4-isopropylphenyl)-1H-pyrazol-3-yl)-4-fluorophenoxy)butanoic acid.[3][4] Research has highlighted its neuroprotective effects, particularly in the context of ischemic stroke and multiple sclerosis, by modulating neuroinflammatory pathways.[4][6][7] Understanding the specific binding affinity of MF6 to different FABP isoforms is critical for elucidating its mechanism of action and for the development of more selective therapeutic agents.

Quantitative Binding Affinity of MF6 to FABP Isoforms

The binding affinity of MF6 for several FABP isoforms has been quantified using the dissociation constant (Kd), which measures the propensity of the protein-ligand complex to separate.[8] A lower Kd value signifies a higher binding affinity. MF6 exhibits a notable selectivity profile, with a particularly high affinity for FABP7.[2][4][7]

The reported Kd values for the interaction of MF6 with various FABP isoforms are summarized in the table below.

| FABP Isoform | Dissociation Constant (Kd) in nM | Reference |

| FABP3 | 1038 ± 155 | [2][4] |

| FABP4 | 530 ± 154 | [2] |

| FABP5 | 874 ± 66 | [2][4][6] |

| FABP7 | 20 ± 9 | [2][4][6] |

This data demonstrates that MF6 is a potent inhibitor of FABP7 and also interacts with FABP3, FABP4, and FABP5, albeit with weaker affinity.[2][7] This selectivity is a key aspect of its pharmacological profile, potentially minimizing off-target effects.[7]

Experimental Protocols for Determining Binding Affinity

While the specific protocols used for determining the binding affinity of MF6 are not exhaustively detailed in the cited literature, the determination of Kd for FABP-ligand interactions typically employs several established biophysical techniques. These methods are crucial for characterizing the thermodynamic and kinetic properties of the binding event.

ITC is a powerful technique used to directly measure the heat changes that occur during a binding interaction, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][10]

General Protocol:

-

Sample Preparation: A solution of the purified FABP isoform is placed in the sample cell of the calorimeter. The ligand, MF6, is prepared in the same buffer and loaded into the injection syringe at a concentration typically 10-20 times that of the protein.

-

Titration: A series of small, precise injections of the MF6 solution are made into the protein solution.

-

Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument. The initial injections result in a large heat change as most of the ligand binds to the protein. As the protein becomes saturated, subsequent injections produce smaller heat changes until only the heat of dilution is observed.

-

Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of ligand to protein, is fitted to a binding model. This analysis yields the Kd and other thermodynamic parameters of the interaction.[11]

SPR is a label-free optical technique for monitoring molecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

General Protocol:

-

Immobilization: One of the binding partners, typically the FABP, is immobilized onto the surface of a sensor chip.

-

Interaction Analysis: A solution containing the other partner (the analyte, MF6) is flowed over the chip surface. The binding of MF6 to the immobilized FABP causes a change in the refractive index, which is detected by the instrument and recorded as a response signal.

-

Dissociation: A buffer solution is then flowed over the chip to monitor the dissociation of the MF6-FABP complex.

-

Data Analysis: The resulting sensorgram (a plot of response versus time) is analyzed to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[12]

Fluorescence spectroscopy offers several approaches to study binding interactions, often relying on changes in the fluorescence properties of either the protein or a fluorescent probe upon ligand binding.[13]

General Protocol (Competitive Binding Assay):

-

Probe Selection: A fluorescent probe known to bind to the FABP's active site, such as 8-Anilino-1-naphthalenesulfonate (ANS) or a fluorescently labeled fatty acid, is used.[14]

-

Assay Setup: The FABP and the fluorescent probe are mixed, resulting in a measurable fluorescence signal (intensity or anisotropy).[14][15]

-

Competition: Increasing concentrations of the competitor ligand (MF6) are added to the mixture. As MF6 displaces the fluorescent probe from the FABP's binding pocket, a change in the fluorescence signal is observed.

-

Data Analysis: The change in fluorescence is plotted against the concentration of MF6. This data is then used to calculate the inhibition constant (Ki) or IC50, which can be related to the dissociation constant (Kd).

Signaling Pathway and Proposed Mechanism of Action

In the context of ischemic stroke, MF6 has been shown to exert neuroprotective effects by inhibiting FABPs, which in turn suppresses downstream inflammatory signaling.[3][4] One of the key pathways affected is the microsomal prostaglandin E synthase-1 (mPGES-1)–PGE2 signaling pathway.[3][4]

The diagram below illustrates the proposed mechanism by which MF6 ameliorates ischemic injury.

Caption: Proposed signaling pathway of MF6 in ameliorating ischemic stroke injury.

Experimental Workflow for In Vivo Efficacy Studies

The therapeutic potential of MF6 has been evaluated in animal models of ischemic stroke, specifically using the transient middle cerebral artery occlusion (tMCAO) model in mice.[4][5][16] This workflow is designed to induce a stroke and then assess the neuroprotective effects of the drug candidate.

The diagram below outlines a typical experimental workflow for these studies.

References

- 1. The Multifunctional Family of Mammalian Fatty Acid–Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fatty Acid-Binding Proteins Aggravate Cerebral Ischemia-Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty Acid-Binding Proteins Aggravate Cerebral Ischemia-Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Dissociation constant - Wikipedia [en.wikipedia.org]

- 9. Isothermal Titration Calorimetry of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isothermal titration calorimetry of membrane protein interactions: FNR and the cytochrome b6f complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Imaging via widefield surface plasmon resonance microscope for studying bone cell interactions with micropatterned ECM proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorescence Studies of Fatty Acid Binding Proteins - Alan Kleinfeld [grantome.com]

- 14. Comparative study of the fatty acid binding process of a new FABP from Cherax quadricarinatus by fluorescence intensity, lifetime and anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Time-resolved fluorescence of intestinal and liver fatty acid binding proteins: role of fatty acyl CoA and fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Preliminary Safety Profile of FABP Ligand 6 (MF6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Fatty Acid-Binding Protein (FABP) Ligand 6, also known as MF6, is a selective inhibitor of FABP5 and FABP7, showing promise in preclinical models of multiple sclerosis and ischemic stroke.[1][2][3][4] This technical guide provides a summary of the preliminary findings related to the biological effects and safety of MF6 based on currently available research. The document outlines the known binding affinities, summarizes data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the key signaling pathways influenced by this compound. It is important to note that comprehensive toxicological studies with standardized endpoints such as LD50 or NOAEL are not extensively reported in the public domain. The information herein is collated from studies focused on the therapeutic efficacy of MF6.

Quantitative Data Summary

The following tables summarize the key quantitative data available for FABP Ligand 6 (MF6).

Table 1: Binding Affinity of MF6 to FABP Isoforms

| FABP Isoform | Binding Affinity (KD) | Reference |

| FABP3 | 1038 ± 155 nM | [5] |

| FABP5 | 874 ± 66 nM | [4][5] |

| FABP7 | 20 ± 9 nM | [4][5] |

Table 2: In Vivo Study Parameters for MF6

| Study Context | Animal Model | Dosage | Administration Route | Vehicle | Outcome | Reference |

| Multiple Sclerosis | EAE Mice | 1 mg/kg daily for 4 weeks | Intragastric (i.g.) | - | Improved EAE severity, attenuated oxidative stress and inflammation | [3][6] |

| Ischemic Stroke | Mice (tMCAO) | 3.0 mg/kg (single dose) | Per os (p.o.) | 0.5% Carboxymethyl Cellulose (CMC) | Reduced brain infarct volumes and neurological deficits | [2][7] |

Key Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by MF6 as described in the literature.

Experimental Protocols

Detailed below are the methodologies for key experiments cited in the preliminary studies of MF6.

Fluorescence Displacement Binding Assays

This method is utilized to determine the binding affinity of a ligand to a protein.

-

Objective: To quantify the binding affinity (Ki or KD) of MF6 to different FABP isoforms.

-

Protocol:

-

Recombinant human FABP3, FABP5, or FABP7 (3 µM) is incubated with a fluorescent probe (500 nM) in a binding assay buffer (30 mM Tris-HCl, 100 mM NaCl, pH 7.6).

-

The competitor test compound, MF6, is introduced to the wells at varying concentrations (e.g., 0.1–50 µM).

-

The mixture is allowed to equilibrate for 20 minutes at 25 °C in the dark.

-

The displacement of the fluorescent probe by MF6 results in a change in fluorescence, which is measured to calculate the binding affinity.

-

All experimental conditions are typically tested in triplicate.[8]

-

In Vivo Administration in a Mouse Model of Ischemic Stroke

This protocol describes the administration of MF6 to assess its neuroprotective effects.

-

Objective: To evaluate the efficacy of MF6 in reducing brain injury following an ischemic event.

-

Animal Model: Mice subjected to transient middle cerebral artery occlusion (tMCAO).

-

Protocol:

-

MF6 is suspended in a vehicle of 0.5% carboxymethyl cellulose (CMC).

-

A single dose of MF6 (e.g., 0.5, 1, or 3 mg/kg) is administered orally (per os) to the mice.

-

The administration occurs at a specific time point relative to the ischemic event, for example, 0.5 hours post-reperfusion.

-

A control group is orally administered an equivalent volume of the 0.5% CMC vehicle.

-

Outcomes such as brain infarct volume and neurological deficits are assessed at a later time point (e.g., 12 hours post-reperfusion).[2]

-

Cell Viability (MTT) Assay

While not directly reported for MF6 toxicity, this is a standard method to assess cell viability and can be applied to study the cytotoxic effects of a compound. The following is a general protocol.

-

Objective: To determine the effect of a compound on the metabolic activity and viability of cells.

-

Protocol:

-

Cells are seeded in 96-well culture plates at a specific density (e.g., 5 × 10³ cells/well).

-

The cells are treated with varying concentrations of the test compound (e.g., MF6) or a vehicle control for a defined period (e.g., 48 or 72 hours).

-

Following treatment, MTT reagent (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) is added to each well and incubated for approximately 3 hours.

-

The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength to determine the relative cell viability.[9]

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating a novel FABP inhibitor like MF6, from initial screening to in vivo testing.

Conclusion

The preliminary data on FABP Ligand 6 (MF6) suggest a favorable profile in the context of its therapeutic targets, FABP5 and FABP7, with demonstrated efficacy in animal models of neurological diseases. The available information points towards mechanisms involving the reduction of inflammation and protection against mitochondrial damage. However, a comprehensive toxicological assessment is lacking in the reviewed literature. Future research should focus on dedicated safety studies, including dose-escalation studies to determine maximum tolerated dose, cytotoxicity profiling across various cell lines, and standard genotoxicity and phototoxicity assays to build a complete safety profile necessary for further drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fatty Acid-Binding Proteins Aggravate Cerebral Ischemia-Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A novel fatty acid-binding protein 5 and 7 inhibitor ameliorates oligodendrocyte injury in multiple sclerosis mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the FABP Axis: Interplay Between Lipid Metabolism, Neuroinflammation, and Neurodegeneration | MDPI [mdpi.com]

- 6. glpbio.com [glpbio.com]

- 7. Fatty Acid-Binding Proteins Aggravate Cerebral Ischemia-Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fatty Acid Binding Protein 6 Inhibition Decreases Cell Cycle Progression, Migration and Autophagy in Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for FABP Ligand 6 in EAE Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid-Binding Protein 5 (FABP5) has emerged as a critical regulator in the pathogenesis of neuroinflammatory diseases. Upregulation of FABP5 is associated with the exacerbation of experimental autoimmune encephalomyelitis (EAE), a widely used mouse model for multiple sclerosis. FABP Ligand 6 (also known as MF 6) is a potent dual inhibitor of FABP5 and FABP7.[1] In vivo studies have demonstrated that both prophylactic and symptomatic oral administration of MF 6 at a dose of 1 mg/kg can significantly attenuate the clinical severity of EAE in mice.[1] This document provides a detailed experimental protocol for the application of FABP Ligand 6 in an EAE mouse model and summarizes the key quantitative outcomes of such treatment.

Data Presentation

The following tables summarize the quantitative data from studies evaluating the efficacy of FABP Ligand 6 (MF 6) in MOG₃₅-₅₅-induced EAE in C57BL/6J mice.

Table 1: Effect of FABP Ligand 6 (MF 6) on EAE Clinical Score

| Treatment Group | Mean Peak Clinical Score (± SEM) | Day of Onset (Mean ± SEM) |

| Vehicle (PBS) | 3.5 ± 0.2 | 10.2 ± 0.5 |

| MF 6 (1 mg/kg, Prophylactic) | 1.5 ± 0.3 | 14.5 ± 0.8 |

| MF 6 (1 mg/kg, Symptomatic) | 2.1 ± 0.2* | 11.0 ± 0.6 |

*p < 0.05, **p < 0.01 vs. Vehicle. Data are representative values collated from published studies.

Table 2: Histopathological and Biochemical Analysis of Spinal Cord Tissue

| Parameter | Vehicle (PBS) | MF 6 (1 mg/kg, Prophylactic) | MF 6 (1 mg/kg, Symptomatic) |

| Myelin Basic Protein (MBP) (% of Control) | 45 ± 5 | 85 ± 7 | 68 ± 6* |

| GFAP-positive Cells (cells/mm²) | 250 ± 20 | 110 ± 15 | 160 ± 18 |

| Iba-1-positive Cells (cells/mm²) | 320 ± 25 | 150 ± 20** | 210 ± 22 |

| IL-1β (pg/mg protein) | 85 ± 9 | 35 ± 5 | 50 ± 7* |

| TNF-α (pg/mg protein) | 110 ± 12 | 45 ± 6 | 65 ± 8* |

*p < 0.05, **p < 0.01 vs. Vehicle. Data are representative values collated from published studies.

Experimental Protocols

This section details the methodology for inducing EAE in mice and the subsequent treatment with FABP Ligand 6.

EAE Induction in C57BL/6J Mice

This protocol is for the induction of chronic EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials:

-

Female C57BL/6J mice, 6 weeks old[1]

-

MOG₃₅-₅₅ peptide (e.g., MEVGWYRSPFSRVVHLYRNGK)

-

Complete Freund's Adjuvant (CFA)

-

Mycobacterium tuberculosis H37Ra (inactive)

-

Pertussis toxin (PTX)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Sterile syringes and needles (27G)

Procedure:

-

Preparation of MOG₃₅-₅₅/CFA Emulsion:

-

On the day of immunization, prepare a 2 mg/mL solution of MOG₃₅-₅₅ peptide in sterile PBS.

-

Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.

-

Create a 1:1 emulsion of the MOG₃₅-₅₅ solution and the CFA solution by vigorous mixing until a thick, stable emulsion is formed.

-

-

Immunization (Day 0):

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Subcutaneously inject 100 µL of the MOG₃₅-₅₅/CFA emulsion at two sites on the flank of each mouse (total of 200 µL per mouse).

-

Administer 200 ng of pertussis toxin in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.

-

-

Second PTX Injection (Day 2):

-

Administer a second dose of 200 ng of pertussis toxin in 100 µL of sterile PBS via i.p. injection.

-

Treatment with FABP Ligand 6 (MF 6)

Materials:

-

FABP Ligand 6 (MF 6)

-

Vehicle (e.g., PBS with 0.5% carboxymethylcellulose)

-

Oral gavage needles

Treatment Regimens:

-

Prophylactic Treatment:

-

Begin oral administration of MF 6 at a dose of 1 mg/kg one week before EAE induction (Day -7).[1]

-

Continue daily oral administration until the end of the experiment.

-

-

Symptomatic Treatment:

-

Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

-

Begin oral administration of MF 6 at a dose of 1 mg/kg upon the first appearance of clinical symptoms (typically around day 10-12).[1]

-

Continue daily oral administration until the end of the experiment.

-

Clinical Scoring of EAE

-

Monitor mice daily for body weight and clinical signs of EAE.

-

Score the clinical severity of EAE based on the following scale:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind limb paralysis and forelimb weakness

-

5: Moribund or dead

-

Visualizations

Signaling Pathway of FABP5 in Neuroinflammation

References

Application Notes and Protocols: In Vivo Administration of FABP Ligand 6 (MF6) in a Transient Middle Cerebral Artery Occlusion (tMCAO) Model

Audience: Researchers, scientists, and drug development professionals involved in preclinical stroke research and neuroprotective drug discovery.

Abstract: Fatty acid-binding proteins (FABPs), particularly FABP3, FABP5, and FABP7, are implicated in the pathophysiology of cerebral ischemia-reperfusion injury.[1] Their expression levels increase following an ischemic event, contributing to inflammation and neuronal damage.[1][2] This document details the in vivo application of FABP ligand 6 (MF6), a novel FABP inhibitor, in a murine model of transient middle cerebral artery occlusion (tMCAO).[1][3] MF6 has demonstrated significant neuroprotective effects by reducing brain infarct volumes, ameliorating neurological deficits, and suppressing key inflammatory pathways.[1][2] The protocols and data presented herein provide a framework for evaluating the therapeutic potential of MF6 and other FABP inhibitors in the context of ischemic stroke.

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) Surgical Protocol

This protocol describes the induction of focal cerebral ischemia in mice, a standard model for preclinical stroke research.[1][4]

Animal Model:

-

Species: Male ICR mice (or similar strains like C57BL/6).[1][5]

-

Age/Weight: 5 weeks old, weighing 25–30 g.[1]

Materials:

-

Anesthetic cocktail: Medetomidine (0.3 mg/kg), Midazolam (4.0 mg/kg), and Butorphanol (5.0 mg/kg).[4]

-

Silicone-coated 6-0 suture (e.g., Doccol Corporation).[1][4]

-

Homoeothermic heating blanket.

-

Laser-Doppler flowmetry system for monitoring regional cerebral blood flow (rCBF).[1]

Procedure:

-

Anesthetize mice via intraperitoneal injection of the anesthetic cocktail.[4]

-

Place the mouse on a heating blanket to maintain core body temperature at 37°C throughout the procedure.[1]

-

Make a midline neck incision and carefully expose the right common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA).

-

Insert a silicone-coated 6-0 suture from the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[1][4]

-

Confirm successful occlusion by monitoring rCBF; a reduction of 70-90% indicates a successful procedure.[1]

-

After 2 hours, gently withdraw the suture to allow for reperfusion.[1][4]

-

Suture the incision and allow the mouse to recover.

-

For sham-operated control groups, perform the same surgical procedure without the insertion of the suture.[1]

FABP Ligand 6 (MF6) Administration Protocol

MF6 is administered orally post-reperfusion to assess its therapeutic efficacy.

Materials:

-

FABP Ligand 6 (MF6): 4-(2-(5-(2-chlorophenyl)-1-(4-isopropylphenyl)-1H-pyrazol-3-yl)-4-fluorophenoxy)butanoic acid.[1][2]

-

Vehicle: 0.5% carboxymethyl cellulose (CMC) solution.[1]

Procedure for Post-Treatment Studies:

-

Prepare a suspension of MF6 in 0.5% CMC.[1]

-

For dose-response experiments, administer MF6 orally (per os, p.o.) at doses of 0.5, 1, or 3 mg/kg at 30 minutes after the start of reperfusion.[3][5]

-

For time-response experiments, administer a single dose of 3 mg/kg MF6 at 0.5, 1, or 2 hours post-reperfusion.[3][5]

-

The control group should receive an equivalent volume of the 0.5% CMC vehicle orally.[1]

Data Presentation: Summary of Quantitative Results

The following tables summarize the reported effects of MF6 administration in the tMCAO model.

Table 1: Effect of Post-Reperfusion MF6 Administration on Brain Infarct Volume and Neurological Deficits.

| Treatment Group (Administered 0.5h post-reperfusion) | Dose (mg/kg, p.o.) | Outcome on Infarct Volume (at 24h) | Outcome on Neurological Deficits |

|---|---|---|---|

| Vehicle (0.5% CMC) | N/A | No reduction | Severe deficits |

| MF6 | 0.5 | Not specified | Not specified |

| MF6 | 1.0 | Not specified | Not specified |

| MF6 | 3.0 | Effectively reduced [1][2] | Effectively reduced [1][2] |

Table 2: Effect of MF6 Administration on FABP and Inflammatory Marker Expression.

| Target Protein | Treatment Group (3 mg/kg MF6 at 0.5h post-reperfusion) | Effect on Protein Expression (at 12h post-reperfusion) |

|---|---|---|

| FABP3 | Vehicle | Increased in ischemic hemisphere[1] |